- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines, Tetrahedron, 2011, 67(3), 641-649

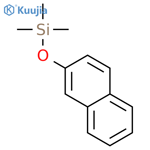

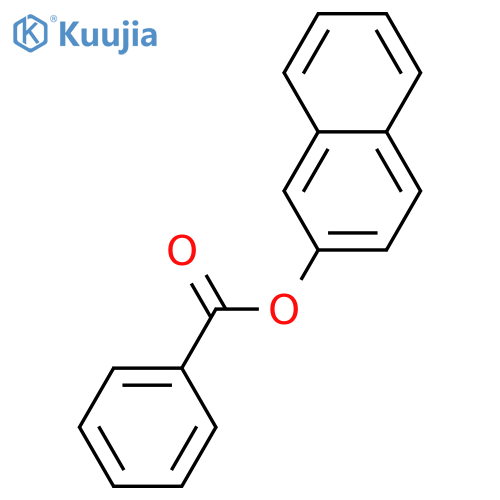

Cas no 93-44-7 (naphthalen-2-yl benzoate)

naphthalen-2-yl benzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Naphthalen-2-yl benzoate

- 2-Naphthyl benzoate

- 2-Naphthalenol benzoate

- Benzoic acid 2-naphthyl ester

- Benzonaphthol

- Benzoylnaphthol

- Betanaphthol benzoate

- β-Naphthyl benzoate

- 2-Naphthalenol,benzoate (9CI)

- 2-Naphthol, benzoate (6CI,7CI,8CI)

- 2-Benzoyloxynaphthalene

- Betabenzon

- NSC 5537

- b-Naphthyl benzoate

- Naphthalen-2-ylbenzoate

- 2-Naphthalenol, benzoate

- 2-NAPHTHOL BENZOATE

- beta-naphthol benzoate

- 2-Naphthalenol, 2-benzoate

- .beta.-Naphthyl benzoate

- Benzoic acid, 2-naphthyl ester

- 2-Naphthol, benzoate

- 1BKX98E2B1

- beta-Naphthyl benzoate

- Benzoesaeure-beta-naphthylester

- .beta.-Naphthol benzoate

- CBDivE_013834

- MLS000532696

- KSC486O4P

- 2-Na

- 2-Naphthalenol, benzoate (9CI)

- 2-Naphthol, benzoate (6CI, 7CI, 8CI)

- PPC 016

- benzoic acid naphthalen-2-yl ester

- SY036774

- SCHEMBL1639878

- 2-naphthylbenzoate

- W-100243

- lintrin

- NSC-5537

- F11281

- SR-01000390725

- HAERTOLAN

- CHEMBL1407906

- NCGC00245709-01

- AI3-01407

- Benzoic acid, beta-naphthyl ester

- DTXSID50861688

- NSC5537

- HMS1422G18

- CCG-348829

- F0808-1030

- SMR000140134

- EINECS 202-247-1

- 2-Naphthol, benzoate (8CI)

- MFCD00014320

- DTXCID90810574

- STK084157

- SR-01000390725-1

- 2-NAPHTHYL BENZOATE [MI]

- NS00041122

- Q27252201

- IDI1_009777

- AS-14487

- CS-0156547

- EU-0066971

- 2-Naphthalenol 2-benzoate

- HMS2480P04

- UNII-1BKX98E2B1

- B1108

- AKOS000491593

- BENZONAPHTHOL [WHO-DD]

- IFLab1_003670

- 93-44-7

- naphthalen-2-yl benzoate

-

- MDL: MFCD00014320

- Inchi: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H

- InChI-Schlüssel: DWJIJRSTYFPKGD-UHFFFAOYSA-N

- Lächelt: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1

- BRN: 2052424

Berechnete Eigenschaften

- Genaue Masse: 248.08400

- Monoisotopenmasse: 248.084

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 3

- Komplexität: 306

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 26.3

- XLogP3: 4.4

Experimentelle Eigenschaften

- Farbe/Form: Weißes kristallines Pulver. Die Farbe wird nach längerer Lagerung dunkel

- Dichte: 1.1290 (rough estimate)

- Schmelzpunkt: 106.0 to 110.0 deg-C

- Siedepunkt: 413.5℃ at 760 mmHg

- Flammpunkt: 175

- Brechungsindex: 1.6000 (estimate)

- Wasserteilungskoeffizient: Unlöslich

- PSA: 26.30000

- LogP: 4.05900

- Merck: 6408

- FEMA: 2768

- Löslichkeit: Löslich in heißem Ethanol \ Glycerin und Chloroform, leicht löslich im Äther, fast unlöslich im Wasser

naphthalen-2-yl benzoate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Sicherheitshinweise: S24/25

- TSCA:Yes

- Gefahrenklasse:IRRITANT

- Lagerzustand:Store at room temperature

naphthalen-2-yl benzoate Zolldaten

- HS-CODE:2916310090

- Zolldaten:

China Zollkodex:

2916310090Übersicht:

2916310090 Andere Benzoesäuren und ihre Salze und Ester. MwSt:17,0%Steuerrückerstattungssatz:9.0% RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren)MFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

Regulierungsbedingungen:

A.Zollabfertigungsformular für eingehende Waren

B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:

R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln

S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln

M.Wareninspektion bei der Einfuhr

N.Wareninspektion bei AusfuhrenZusammenfassung:

2916310090 andere Benzoesäure und ihre Salze und esters.Aufsichtsbedingungen: AB (Bescheinigung über die Kontrolle der Waren nach innen, Bescheinigung über die Kontrolle der Waren nach außen). MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

naphthalen-2-yl benzoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56070-500g |

2-Naphthyl benzoate |

93-44-7 | 500g |

¥776.0 | 2021-09-08 | ||

| Chemenu | CM141314-500g |

2-Naphthyl benzoate |

93-44-7 | 98% | 500g |

$120 | 2024-07-19 | |

| Life Chemicals | F0808-1030-20μmol |

naphthalen-2-yl benzoate |

93-44-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-500G |

2-Naphthyl Benzoate |

93-44-7 | >98.0%(GC) | 500g |

¥990.00 | 2023-06-14 | |

| eNovation Chemicals LLC | Y1049645-500g |

2-Naphthyl benzoate |

93-44-7 | 98.0% | 500g |

$125 | 2024-06-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-25G |

2-Naphthyl Benzoate |

93-44-7 | >98.0%(GC) | 25g |

¥100.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058367-500mg |

naphthalen-2-yl benzoate |

93-44-7 | 500mg |

3233CNY | 2021-05-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-100G |

naphthalen-2-yl benzoate |

93-44-7 | >98.0%(HPLC) | 100g |

¥160.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-25G |

naphthalen-2-yl benzoate |

93-44-7 | >98.0%(HPLC) | 25g |

¥50.90 | 2023-09-01 | |

| Fluorochem | 216563-25g |

Naphthalen-2-yl benzoate |

93-44-7 | 95% | 25g |

£34.00 | 2022-03-01 |

naphthalen-2-yl benzoate Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

- Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines, Tetrahedron Letters, 2003, 44(35), 6749-6753

Synthetic Routes 4

- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193

Synthetic Routes 5

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627

Synthetic Routes 6

- Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditions, Tetrahedron Letters, 2005, 46(1), 147-151

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

- Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenols, Tetrahedron Letters, 2011, 52(19), 2480-2483

Synthetic Routes 14

1.2 Reagents: Water ; rt

- Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination Approach, Organic Letters, 2019, 21(17), 6983-6988

Synthetic Routes 15

1.2 Reagents: Potassium carbonate ; 1 h, 50 °C

- Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chloride, Journal of Applied Polymer Science, 2010, 115(1), 237-241

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

- Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, Bioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472

Synthetic Routes 19

Synthetic Routes 20

1.2 70 h, rt

1.3 Reagents: Water ; cooled

- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

naphthalen-2-yl benzoate Raw materials

- Phenol, 2,4-dinitro-,1-benzoate

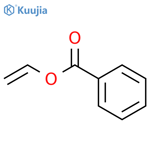

- vinyl benzoate

- 2-(Trimethylsilyl)oxynaphthalene

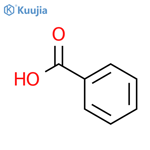

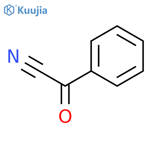

- Benzoic acid

- 3(2H)-Pyridazinone,6-(benzoyloxy)-

- Benzoyl cyanide

- Benzoic anhydride

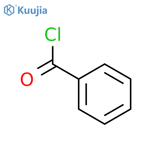

- Benzoyl chloride

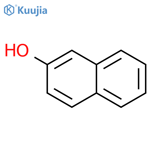

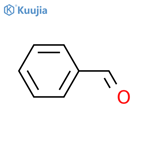

- naphthalen-2-ol

- Benzaldehyde

naphthalen-2-yl benzoate Preparation Products

naphthalen-2-yl benzoate Verwandte Literatur

-

1. Cyclohexenone derivatives. Part VII. Novel aromatisation reaction of some aryloxocyclohexenylacetic acid derivativesDhanonjoy Nasipuri,Swadesh R. Roy Choudhury,Amitava Bhattacharya J. Chem. Soc. Perkin Trans. 1 1973 1451

-

2. Quantitative treatment and micellar effects in the reaction of t-butyl perbenzoate and 2-naphthyl benzoateHamad A. Al-Lohedan J. Chem. Soc. Perkin Trans. 2 1989 1181

-

3. Electric dipole moment and relaxation time of some ester molecules in benzene. Part IBal Krishna,Rama Kant Upadhyay J. Chem. Soc. A 1970 3144

-

4. Index pages

-

5. 382. Homolytic aromatic substitution. Part XIII. The reaction of benzoyl peroxide with naphthaleneD. I. Davies,D. H. Hey,Gareth H. Williams J. Chem. Soc. 1958 1878

93-44-7 (naphthalen-2-yl benzoate) Verwandte Produkte

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 136-36-7(3-Hydroxyphenyl benzoate)

- 2345-34-8(4-Acetoxybenzoic acid)

- 93-99-2(Phenyl benzoate)

- 23676-08-6(Methyl 4-Ethyloxybenzoate)

- 32122-11-5(Methyl 4-benzyloxybenzoate)

- 744-45-6(Diphenyl isophthalate)

- 17295-26-0(6-Acetoxy-2-naphthoic Acid)

- 617-02-7(o-Tolyl benzoate)

- 121-98-2(Methyl 4-methoxybenzoate)